2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide
Description
2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Properties
IUPAC Name |
2-[[3-(2-methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-18(21-10-3-2-8-17(21)19-14)16-7-4-6-15(12-16)13-20-9-5-11-24(20,22)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMVXXRTLOZHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CC=CC(=C3)CN4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate benzyl halides under basic conditions, followed by cyclization with thiazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of halogenated imidazopyridine derivatives.
Scientific Research Applications
2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for drug development.
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide: Another imidazopyridine derivative with significant biological activity
Uniqueness
2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide stands out due to its unique thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
